N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride
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Overview
Description
N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is a hydrochloride salt of N-Methyl-N-(piperidin-4-yl)propionamide, characterized by its molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . This compound is primarily utilized in pharmaceutical testing and as a building block in organic synthesis .
Mechanism of Action
Target of Action
N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride is a derivative of piperidine . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways, leading to their diverse therapeutic applications .
Result of Action
Piperidine derivatives have been shown to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride typically involves the reaction of N-Methylpiperidine with propionyl chloride under controlled conditions. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
N-Methylpiperidine: is reacted with in the presence of a base such as .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as crystallization or recrystallization to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-N-(piperidin-4-yl)propionic acid.
Reduction: Formation of N-Methyl-N-(piperidin-4-yl)propan-1-amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(piperidin-4-yl)benzamide
- N-Methyl-N-(piperidin-4-yl)butyramide
- N-Methyl-N-(piperidin-4-yl)acetamide
Uniqueness
N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride is unique due to its specific structural features, including the propionamide group and the piperidine ring. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-N-piperidin-4-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWZJRBJROOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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